molecular formula C11H16O B14461843 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbaldehyde CAS No. 73057-50-8

1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbaldehyde

Cat. No.: B14461843
CAS No.: 73057-50-8
M. Wt: 164.24 g/mol
InChI Key: CXRYQGVKQQCWOV-UHFFFAOYSA-N
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Description

1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbaldehyde is an organic compound with a unique structure characterized by a cyclopentadiene ring substituted with five methyl groups and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of tiglaldehyde with 2-butenyllithium, followed by a Nazarov cyclization reaction to form 2,3,4,5-tetramethylcyclopent-2-enone. This intermediate is then further reacted to yield the desired compound .

Another method involves the addition of 2-butenyllithium to ethyl acetate, followed by acid-catalyzed dehydrocyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methyl groups on the cyclopentadiene ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products Formed

    Oxidation: 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carboxylic acid.

    Reduction: 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbaldehyde involves its reactivity as an aldehyde and its ability to form various complexes with metals. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbaldehyde is unique due to the presence of both the cyclopentadiene ring and the aldehyde functional group. This combination allows it to participate in a wide range of chemical reactions and form various complexes, making it a versatile compound in both research and industrial applications.

Properties

CAS No.

73057-50-8

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

1,2,3,4,5-pentamethylcyclopenta-2,4-diene-1-carbaldehyde

InChI

InChI=1S/C11H16O/c1-7-8(2)10(4)11(5,6-12)9(7)3/h6H,1-5H3

InChI Key

CXRYQGVKQQCWOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C1C)C)(C)C=O)C

Origin of Product

United States

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